N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 895018-68-5
VCID: VC4417996
InChI: InChI=1S/C18H11FN4O3S2/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2
SMILES: C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Molecular Formula: C18H11FN4O3S2
Molecular Weight: 414.43

N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

CAS No.: 895018-68-5

Cat. No.: VC4417996

Molecular Formula: C18H11FN4O3S2

Molecular Weight: 414.43

* For research use only. Not for human or veterinary use.

N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide - 895018-68-5

Specification

CAS No. 895018-68-5
Molecular Formula C18H11FN4O3S2
Molecular Weight 414.43
IUPAC Name N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C18H11FN4O3S2/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2
Standard InChI Key YPJXGFIOESRDSN-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)[N+](=O)[O-]

Introduction

N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound with a molecular formula of C18H11FN4O3S2 and a molecular weight of 414.4 g/mol . This compound combines several functional groups, including a fluorinated benzothiazole ring, a nitro group, and a pyridine ring, which are linked through a thiophene carboxamide backbone. The presence of these diverse functional groups suggests potential applications in pharmaceuticals or materials science due to their ability to interact with biological systems or exhibit unique physical properties.

Synthesis and Preparation

While specific synthesis methods for N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These may include reactions such as nucleophilic substitutions, condensations, or coupling reactions to assemble the complex molecular framework. For instance, benzothiazole derivatives can be synthesized through condensation reactions involving appropriate precursors .

Potential Applications

Given its structural complexity and the presence of pharmacologically relevant functional groups, this compound might be of interest in medicinal chemistry. The benzothiazole moiety is known for its biological activity, including antimicrobial and anticancer properties . The nitro group can enhance these properties or contribute to redox activity. The pyridine ring adds potential for coordination chemistry or further functionalization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator